POLY(PHENYL-METHYLSILSESQUIOXANE)

Low-k dielectrics Interlayer dielectrics Plasma resistance

POLY(PHENYL-METHYLSILSESQUIOXANE) (CAS 181186-29-8), also designated as SST-3PM1 or PMSQ, is a T-resin polysilsesquioxane with the empirical formula (RSiO1.5)n, featuring a 90% phenyl to 10% methyl organic substituent ratio and terminal hydroxyl functionality. It is supplied as a white crystalline solid (MW 1.1–2.5 × 10³, density 0.92 g/cm³, refractive index 1.55) and is industrially formulated as HardSil™ AP, a 15–25% xylene-dispersed abrasion-resistant coating rated for continuous use at temperatures up to 360 °C.

Molecular Formula C14H26O2
Molecular Weight 0
CAS No. 181186-29-8
Cat. No. B1170485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOLY(PHENYL-METHYLSILSESQUIOXANE)
CAS181186-29-8
Molecular FormulaC14H26O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

POLY(PHENYL-METHYLSILSESQUIOXANE) CAS 181186-29-8 for Procurement: T-Resin Silsesquioxane Baseline Properties and Comparator Identification


POLY(PHENYL-METHYLSILSESQUIOXANE) (CAS 181186-29-8), also designated as SST-3PM1 or PMSQ, is a T-resin polysilsesquioxane with the empirical formula (RSiO1.5)n, featuring a 90% phenyl to 10% methyl organic substituent ratio and terminal hydroxyl functionality . It is supplied as a white crystalline solid (MW 1.1–2.5 × 10³, density 0.92 g/cm³, refractive index 1.55) and is industrially formulated as HardSil™ AP, a 15–25% xylene-dispersed abrasion-resistant coating rated for continuous use at temperatures up to 360 °C [1]. The compound belongs to the polysilsesquioxane class, whose properties are governed by the identity and ratio of organic substituents on the siloxane backbone; its mixed phenyl/methyl periphery distinguishes it fundamentally from all-methyl polysilsesquioxanes (PMSQ), all-phenyl polysilsesquioxanes (PPSQ), and discrete polyhedral oligomeric silsesquioxane (POSS) cage molecules .

Why Generic Polysilsesquioxane Substitution Fails: The Phenyl/Methyl Ratio Defines POLY(PHENYL-METHYLSILSESQUIOXANE) Performance


Polysilsesquioxanes with different organic substituent ratios are not functionally interchangeable. The 90:10 phenyl:methyl composition of CAS 181186-29-8 deliberately balances the high thermal stability and refractive index of phenyl groups with the processing flexibility conferred by methyl incorporation [1]. All-methyl polysilsesquioxane (PMSQ) exhibits inferior plasma dielectric stability, with significant k-value drift upon O₂/SF₆ exposure, lower thermal decomposition temperature (~267 °C), and a markedly narrower Hansen solubility sphere (radius 4.0 MPa½) that restricts solvent-based formulation [2][3]. Conversely, all-phenyl polysilsesquioxane (PPSQ), while thermally robust (T₅% up to 500 °C in inert atmosphere), suffers from limited solubility in common solvents and higher melt viscosity, complicating thin-film processing [4]. The phenyl-methyl copolymer therefore occupies a quantifiable performance window—superior dielectric plasma resilience and broader solubility compared to methyl-only analogs, with better processability than all-phenyl variants—making generic substitution a measurable performance risk.

POLY(PHENYL-METHYLSILSESQUIOXANE) Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Analogues


Superior Dielectric Constant Stability Under Plasma Exposure: PMSQ vs. Methyl Silsesquioxane (MSQ)

Poly(phenyl-methylsilsesquioxane) (PMSQ) thin films demonstrate markedly superior dielectric constant stability upon exposure to reactive ion etch plasmas compared to all-methyl silsesquioxane (MSQ). Deposited PMSQ films exhibited κ = 2.7 ± 0.1 with no considerable variation in κ-value after exposure to both O₂ and SF₆ plasmas [1]. In contrast, MSQ films (κ = 2.6 ± 0.1) suffered a significant increase in dielectric constant upon identical plasma exposure due to moisture uptake and film degradation [1]. Structural analysis by FTIR and XPS confirmed that PMSQ films undergo minimal chemical modification at the surface, whereas MSQ films show pronounced silanol formation leading to increased moisture absorption and κ-value drift [2]. The higher dielectric stability of PMSQ is attributed to the phenyl groups providing steric shielding and hydrophobicity that limit plasma-induced damage.

Low-k dielectrics Interlayer dielectrics Plasma resistance

Quantified Thermal Decomposition Temperature Advantage: Poly(phenyl-methylsilsesquioxane) vs. Polymethylsilsesquioxane

Polymethylphenylsilsesquioxane (PMPSQ), the copolymer resin form of CAS 181186-29-8, exhibits an initial thermal decomposition temperature of 458 °C under TGA, which is 148 °C higher than the terminal decomposition temperature of the porogen PDLLA-1,6-hexanediol, enabling a uniquely broad processing window for nanofoamed dielectric films [1]. For reference, pure polymethylsilsesquioxane (PMSQ) shows a decomposition temperature of approximately 267 °C [2], while all-polyphenylsilsesquioxanes (PPSQ) range from T₅% = 405–480 °C in air and up to 500 °C in inert atmosphere [3]. The PMPSQ value of 458 °C thus confirms that the copolymer achieves the majority of the thermal benefit of phenyl substitution while retaining the processing advantages of methyl incorporation. At the POSS-cage level, phenyl-substituted POSS shows thermal stability up to ~350 °C with onset of degradation, compared to alkyl-substituted POSS which begin evaporating between 100–300 °C depending on chain length, and produce up to 70% stable ceramic residue at 700 °C in nitrogen vs. substantially lower residues for isobutyl and cyclopentyl POSS analogues [4].

Thermal stability TGA Nanocomposite processing

Broader Hansen Solubility Sphere Enables Expanded Formulation Flexibility: PMPS vs. PMS

The Hansen solubility parameters (HSP) of polymethylphenylsilsesquioxane (PMPS, the polymeric form of CAS 181186-29-8) were determined experimentally by three independent methods (solubility testing in multiple solvents and intrinsic viscosity measurements) and compared directly with polymethylsilsesquioxane (PMS) [1]. The PMPS copolymer exhibits a substantially larger solubility sphere: mean HSP values are δD = 17.7 ± 0.7 MPa½, δP = 8.2 ± 1.3 MPa½, δH = 6.4 ± 0.9 MPa½ with an interaction radius of 9.2 ± 0.8 MPa½. In contrast, PMS gives δD = 16.8 ± 0.1 MPa½, δP = 3.3 ± 1.0 MPa½, δH = 5.0 ± 1.1 MPa½ with a radius of only 4.0 ± 0.9 MPa½ [1]. The >2× larger interaction radius for PMPS reflects the contribution of phenyl groups that increase the polar (δP) and hydrogen-bonding (δH) components, enabling compatibility with a wider range of organic solvents and co-polymer blend partners. The two polymers were experimentally confirmed to be mutually incompatible, undergoing phase separation during coating [1], further demonstrating that they are not interchangeable in multi-component formulations.

Hansen solubility parameters Formulation Preceramic polymers

Refractive Index for Optical and Optoelectronic Matching: Poly(phenyl-methylsilsesquioxane) vs. Polymethylsilsesquioxane

Poly(phenyl-methylsilsesquioxane) (CAS 181186-29-8) exhibits a refractive index (RI) of 1.55 at ambient temperature , which is significantly higher than polymethylsilsesquioxane (PMSQ) with RI values ranging from 1.42 to 1.50 depending on processing conditions . This difference is directly attributable to the high polarizability of the phenyl substituents, which constitute 90% of the organic periphery. For comparison, pure polyphenylsilsesquioxane (PPSQ) films reach RI values of 1.56–1.57 [1], and PPSQ-based resins such as BELSIL® SPR 45 VP provide up to 50% higher gloss than standard silicone resins due to this elevated RI [1]. The 90:10 phenyl:methyl composition of CAS 181186-29-8 achieves an RI of 1.55—capturing >95% of the optical benefit of all-phenyl systems while retaining the solubility advantages documented in the Hansen parameter analysis.

Refractive index Optical coatings Waveguides

Industrial Hard Coating Certification: HardSil™ AP Rated for 360 °C Continuous Service

The commercial formulation HardSil™ AP, based on poly(phenyl-methylsilsesquioxane) resin (CAS 181186-29-8) at 15–25% solids in xylene, is specifically rated for primerless application and continuous use at temperatures up to 360 °C [1][2]. This thermal endurance specification substantially exceeds that of typical polymethylsilsesquioxane-based coatings, which generally degrade above 250–300 °C [3]. The product is marketed as an abrasion-resistant coating and finds application in optical, electrical, and barrier coating contexts [2]. The formulation leverages the inherent thermal stability of the phenyl-rich silsesquioxane backbone (documented in Evidence Item 2) and translates it into a procurement-ready industrial product with defined use-temperature specifications.

Abrasion-resistant coating High-temperature coating Protective coating

Colloidal Nanoparticle Stability: PPMSQ Exhibits Higher Stability Than Pure PPSQ Particles in Aqueous Dispersion

Nanoparticles of poly(phenyl/methylsilsesquioxane) (PPMSQ) prepared by emulsion polymerization from trichlorophenylsilane/trichloromethylsilane co-hydrolysate exhibit higher stability than nanoparticles prepared from pure polyphenylsilsesquioxane (PPSQ) [1][2]. The PPMSQ particles, with controllable diameter from 30 to 250 nm, possess high cross-linking density and are described as insoluble and stable in nature, attributed to the fast co-polycondensation of both phenyl and methyl precursors that yields meta-stable water-soluble oligomers with abundant silanol groups [1]. These silanol-rich oligomers undergo subsequent condensation to form robust, crosslinked nanoparticles. In contrast, PPSQ particles prepared from phenyl precursor alone are reported as less stable [1]. This differential colloidal stability is a direct consequence of the methyl co-monomer enabling a more complete and homogeneous condensation network during particle formation.

Nanoparticles Colloidal stability Emulsion polymerization

POLY(PHENYL-METHYLSILSESQUIOXANE) CAS 181186-29-8: Evidence-Backed Application Scenarios for Procurement Decision-Making


Plasma-Stable Low-k Interlayer Dielectric Films for Advanced Microelectronic Interconnects

Poly(phenyl-methylsilsesquioxane) thin films (κ = 2.7 ± 0.1) are deployed as interlayer dielectric (ILD) materials in integrated circuit fabrication where reactive ion etching with O₂ and SF₆ plasmas is unavoidable. Unlike all-methyl silsesquioxane (MSQ), which exhibits significant κ-value increase after plasma exposure due to moisture uptake, PMSQ films maintain dielectric constant stability under the same plasma conditions [1]. This plasma resilience, combined with the demonstrated ability to introduce controlled porosity (reducing κ to ~2.2 via sacrificial porogen techniques), makes PMSQ the preferred ILD candidate when process integration demands both low dielectric constant and post-etch κ stability [1]. The T-resin structure (SST-3PM1) additionally provides reactive ion etch resistance and planarization functionality as specified in vendor documentation .

High-Temperature Abrasion-Resistant Protective Coatings for Aerospace and Industrial Components

The HardSil™ AP formulation of poly(phenyl-methylsilsesquioxane) resin (15–25% in xylene) is specifically engineered for primerless application onto metallic and ceramic substrates requiring continuous thermal endurance at up to 360 °C [2]. The 90% phenyl content provides the thermal stability backbone (T₅% of PPSQ class up to 500 °C in inert atmospheres), while the 10% methyl co-monomer ensures adequate solubility and film-forming properties in xylene-based coating workflows [3]. This combination of verified continuous-use temperature rating and documented abrasion resistance positions HardSil™ AP as a procurement-ready solution for high-temperature protective coatings where generic silicone hard coats (typically limited to 200–250 °C) are thermally insufficient.

High-Refractive-Index Optical and Waveguide Coating Films

With a refractive index of 1.55, poly(phenyl-methylsilsesquioxane) provides optical index matching superior to polymethylsilsesquioxane (RI = 1.42–1.50) while avoiding the solubility and processing limitations of all-phenyl PPSQ (RI = 1.56–1.57 but with narrower Hansen solubility sphere) [4]. This makes CAS 181186-29-8 particularly suitable for anti-reflective coatings on polymer substrates (e.g., polycarbonate, RI ≈ 1.58; PET, RI ≈ 1.57), planar optical waveguides, and optoelectronic device encapsulation where both refractive index control and solution-processability are required. The phenyl-rich composition further imparts intrinsic UV absorption and radiation stability documented for the PPSQ class [5].

Stable Aqueous Nanoparticle Dispersions for Nanocomposite Fillers and Additives

PPMSQ nanoparticles (30–250 nm diameter, tunable by synthesis conditions) prepared from phenyl/methyl co-hydrolysate exhibit superior colloidal stability compared to pure PPSQ nanoparticles in aqueous dispersion [6]. This enables their use as stable nanofillers in water-borne coating formulations, polymer nanocomposites, and personal care products where nanoparticle aggregation must be avoided. The high cross-linking density of the PPMSQ particles ensures chemical inertness and thermal stability comparable to the bulk resin, while the methyl co-monomer contribution facilitates the formation of a more homogeneous siloxane network during emulsion polymerization [6].

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